3-Methylglutaconic acid

概要

説明

3-Methylglutaconic acid is an organic compound that plays a significant role in various metabolic pathways. It is a metabolite in the leucine degradation pathway and the mevalonate shunt, linking isoprenoid metabolism with mitochondrial acetyl-CoA metabolism . This compound is often associated with metabolic disorders, particularly mitochondrial dysfunctions, where it accumulates due to deficiencies in specific enzymes .

作用機序

Target of Action

The primary target of 3-Methylglutaconic acid is the enzyme 3-methylglutaconyl-CoA hydratase (3-MGH) . This enzyme is involved in the catabolism of leucine, an essential amino acid . The compound also affects mitochondrial function through different pathomechanisms .

Mode of Action

This compound interacts with its target, the 3-MGH enzyme, by serving as a substrate for the enzyme . The enzyme catalyzes the conversion of 3-methylglutaconyl-coenzyme A (CoA) to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) . This interaction and the resulting changes are part of the compound’s mode of action.

Biochemical Pathways

This compound is an intermediate of the mitochondrial leucine catabolism pathway . In this pathway, 3-MGA, 3-methylglutaric acid (3-MG), and 3-hydroxyisovaleric acid (3-HIVA) accumulate when the conversion of 3-methylglutaconyl-CoA to HMG-CoA by the 3-MGH enzyme is disturbed . This is the underlying cause in 3-MGA-uria type I . Notably, subtypes II–V affect mitochondrial function through different pathomechanisms .

Pharmacokinetics

It is known that the compound accumulates in patients with a deficiency of 3-methylglutaconyl-coa hydratase .

Result of Action

The result of this compound’s action is the accumulation of the compound in the urine, a condition known as 3-Methylglutaconic aciduria . This condition is characterized by increased urinary excretion of this compound . It is associated with several inborn errors of metabolism .

生化学分析

Biochemical Properties

3-Methylglutaconic acid is involved in the leucine degradation pathway . In this pathway, carboxylation of 3-methylcrotonyl CoA leads to the formation of 3-methylglutaconyl CoA . This metabolite is then converted to 3-hydroxy-3-methylglutaryl CoA (HMG CoA) by the enzyme 3-methylglutaconyl-CoA hydratase . In primary 3-methylglutaconic aciduria, mutations in the hydratase are directly responsible for the accumulation of this compound .

Cellular Effects

This compound is associated with several metabolic disorders that impair the body’s ability to make energy in the mitochondria . As a result of this impairment, this compound and 3-methylglutaric acid build up and can be detected in the urine . This buildup can lead to general metabolic acidosis, which can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various enzymes and biomolecules. For instance, in the leucine degradation pathway, it interacts with the enzyme 3-methylglutaconyl-CoA hydratase . Mutations in this enzyme can lead to the accumulation of this compound, affecting gene expression and enzyme activity .

Metabolic Pathways

This compound is involved in the leucine degradation pathway . It is formed during the carboxylation of 3-methylcrotonyl CoA to 3-methylglutaconyl CoA . This metabolite is then converted to 3-hydroxy-3-methylglutaryl CoA (HMG CoA) by the enzyme 3-methylglutaconyl-CoA hydratase .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are largely determined by its role in the leucine degradation pathway

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, given its role in the mitochondrial leucine catabolism pathway

準備方法

Synthetic Routes and Reaction Conditions: 3-Methylglutaconic acid can be synthesized through the carboxylation of 3-methylcrotonyl-CoA, which leads to the formation of 3-methylglutaconyl-CoA. This intermediate is then converted to 3-hydroxy-3-methylglutaryl-CoA by the enzyme 3-methylglutaconyl-CoA hydratase .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary occurrence as a metabolic intermediate rather than a commercially produced compound. its synthesis in a laboratory setting involves standard organic synthesis techniques, including the use of specific reagents and catalysts to facilitate the carboxylation and hydration reactions.

化学反応の分析

Types of Reactions: 3-Methylglutaconic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert this compound into other oxidized forms, such as 3-methylglutaric acid.

Reduction: Reduction reactions can reverse the oxidation process, converting oxidized forms back to this compound.

Substitution: This involves replacing one functional group in the molecule with another, potentially altering its chemical properties and reactivity.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Catalysts: Various catalysts, such as palladium on carbon, can facilitate substitution reactions.

Major Products: The major products formed from these reactions include 3-methylglutaric acid, 3-hydroxy-3-methylglutaryl-CoA, and other related metabolites .

科学的研究の応用

Biochemical Pathways

- Leucine Degradation :

- Mevalonate Pathway :

Clinical Implications

The detection of elevated 3MGA levels has significant clinical implications:

- Diagnostic Marker :

-

Case Studies :

- A notable case reported a child with increased levels of 3-hydroxyisovalerylcarnitine and elevated urinary excretion of 3MGA, leading to a diagnosis of AUH deficiency after comprehensive genetic testing . Such case studies illustrate the importance of biochemical profiling in diagnosing metabolic disorders.

Research Applications

Research on 3MGA has expanded our understanding of mitochondrial diseases and their genetic underpinnings:

- Genetic Associations :

- Metabolic Pathway Studies :

Data Table: Clinical Findings Related to 3-Methylglutaconic Aciduria

類似化合物との比較

3-Methylglutaric Acid: Another metabolite in the leucine degradation pathway, often found alongside 3-methylglutaconic acid in metabolic studies.

3-Hydroxy-3-Methylglutaryl-CoA: A downstream product in the same pathway, involved in cholesterol biosynthesis.

3-Methylcrotonyl-CoA: A precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to its dual role in leucine degradation and the mevalonate shunt, making it a critical intermediate in both amino acid and isoprenoid metabolism. Its accumulation in metabolic disorders provides valuable insights into mitochondrial dysfunctions and the biochemical basis of these conditions .

生物活性

3-Methylglutaconic acid (3-MGA) is an organic compound that plays a significant role in human metabolism, particularly in the degradation of the amino acid leucine. This article explores the biological activity of 3-MGA, its metabolic pathways, associated disorders, and case studies that illustrate its clinical implications.

Metabolic Pathways

This compound is an intermediate in several metabolic pathways:

- Leucine Degradation : It acts as a key intermediate in the catabolism of leucine, where it is formed from 3-methylglutaconyl-CoA through the action of the enzyme 3-methylglutaconyl-CoA hydratase (MGH) .

- Mevalonate Pathway : It is also linked to the mevalonate pathway, which is crucial for synthesizing sterols and other isoprenoids .

The accumulation of 3-MGA can indicate disruptions in these metabolic processes, often leading to various health issues.

Biological Activity and Toxicity

When present in elevated levels, 3-MGA can function as an acidogen and a metabotoxin :

- Acidogen : It induces acidosis, which can have detrimental effects on multiple organ systems by disrupting normal cellular functions .

- Metabotoxin : At high concentrations, it can lead to adverse health effects due to its toxic nature, affecting mitochondrial function and energy metabolism .

3-Methylglutaconic Aciduria Types

3-Methylglutaconic aciduria refers to a group of metabolic disorders characterized by elevated urinary excretion of 3-MGA. There are several recognized types:

- Type I : Caused by mutations in the AUH gene leading to MGH deficiency. Symptoms range from mild developmental delays to severe neurological issues.

- Type II-V : These types involve mitochondrial dysfunction but do not directly relate to leucine metabolism. They manifest with various neurological symptoms and metabolic disturbances .

Case Study 1: 3-Methylglutaconic Aciduria Type I

A study reported a 31-month-old female diagnosed with type I after newborn screening indicated increased levels of 3-hydroxyisovalerylcarnitine and urinary excretion of 3-MGA. Genetic testing revealed two microdeletions in the AUH gene. The patient exhibited mild clumsiness and language disorders post-treatment with levocarnitine and dietary adjustments .

Case Study 2: Mitochondrial Dysfunction

Another case involved a patient presenting with symptoms typical of mitochondrial disorders. Urinary analysis showed significantly elevated levels of 3-MGA alongside other metabolites. This case highlights the need for comprehensive metabolic profiling in patients suspected of having mitochondrial diseases .

Research Findings

Recent studies have focused on understanding the precise mechanisms through which elevated levels of 3-MGA affect cellular metabolism:

- Mitochondrial Dysfunction : Research indicates that high concentrations of 3-MGA compromise mitochondrial function, leading to increased production of reactive oxygen species (ROS) and impaired energy metabolism .

- Neurotoxicity : Data suggest that compounds like 3-methylglutaric acid inhibit critical enzymatic functions in neurons, further implicating them in neurodegenerative processes .

特性

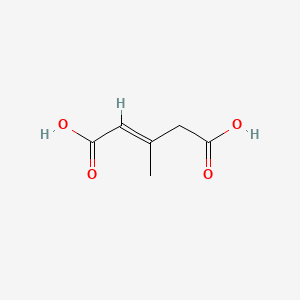

IUPAC Name |

(E)-3-methylpent-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-4(2-5(7)8)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRBKYFIJPGYQC-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methylglutaconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

372-42-9, 15649-56-6, 5746-90-7 | |

| Record name | (2E)-3-Methyl-2-pentenedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC177010 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5746-90-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 372-42-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLGLUTACONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4N4BX780X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylglutaconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。